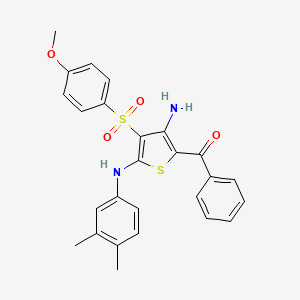

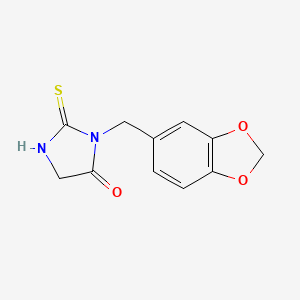

5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

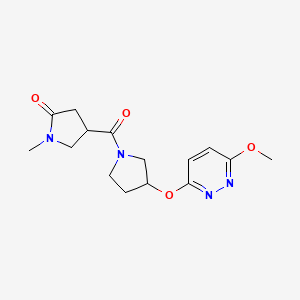

5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole is a useful research compound. Its molecular formula is C8H10N4S and its molecular weight is 194.26. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Activity and Drug Design

Research into 5-((1H-1,2,4-triazol-1-yl)methyl)-2,4-dimethylthiazole derivatives has highlighted their significant potential as antifungal agents. A study by Sangshetti et al. (2014) synthesized a series of these compounds, demonstrating potent in vitro antifungal activity against Candida albicans, surpassing that of the reference drug miconazole. Additionally, docking studies revealed that these compounds exhibit a favorable binding mode within the active site of the fungal enzyme P450 cytochrome lanosterol 14 α-demethylase, underscoring their potential as lead compounds for further antifungal drug development. The ADMET properties analysis of these compounds also pointed towards good drug-like characteristics, indicating their promise in the pharmaceutical landscape (Sangshetti et al., 2014).

Antimicrobial Properties

The synthesis and evaluation of novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been reported to exhibit antimicrobial properties. Al‐Azmi and Mahmoud (2020) detailed the creation of these compounds, which were then tested for their effectiveness against various microbial strains. This study contributes to the understanding of the structural attributes necessary for antimicrobial efficacy and opens avenues for the development of new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Anticancer Potential

Further research into the applications of this compound derivatives has explored their potential in anticancer therapies. Nagavelli et al. (2016) designed, synthesized, and tested a series of 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones for their anticancer activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines. Compounds from this series exhibited promising cytotoxic activity, comparable to the standard drug cisplatin, highlighting the potential of these derivatives in anticancer drug development (Nagavelli et al., 2016).

Environmental Contaminant Removal

Reemtsma et al. (2010) investigated the occurrence and removal of benzotriazoles, including 1H-benzo-1,2,3-triazole and its derivatives, from wastewater. These compounds, used as corrosion inhibitors, are examples of polar and poorly degradable trace pollutants. The study highlighted the challenges in removing benzotriazoles from wastewater and underscored the need for efficient treatment methods to prevent their entry into the water cycle, thus implicating the broader environmental impact and management of such chemical entities (Reemtsma et al., 2010).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit antifungal and anticancer activities, suggesting that they may target enzymes or proteins involved in these biological processes.

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been reported to interact with their targets through hydrogen bonding , which could potentially lead to changes in the target’s function or activity.

Biochemical Pathways

Given the reported antifungal and anticancer activities of similar compounds , it can be inferred that this compound may affect pathways related to cell growth and proliferation.

Result of Action

Similar compounds have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

2,4-dimethyl-5-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4S/c1-6-8(13-7(2)11-6)3-12-5-9-4-10-12/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASJGHXGUJFJTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2559982.png)

![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2559988.png)

![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)

![2-[3-(difluoromethyl)cyclobutyl]acetic acid, Mixture of diastereomers](/img/structure/B2559995.png)

![4-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2559996.png)